
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride is a chemical compound with the molecular formula C15H20N2O2·HCl and a molecular weight of 296.83 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, an amino group, and a propenyloxybenzoyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride typically involves the reaction of 5-amino-2-(2-propenyloxy)benzoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine, 4-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride: Similar structure with a morpholine ring instead of a piperidine ring.
Methanone, [5-amino-2-(2-propen-1-yloxy)phenyl]-1-piperidinyl-, hydrochloride: Similar structure with slight variations in the functional groups.
Uniqueness
Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and propenyloxybenzoyl moiety contribute to its versatility in various applications.
Propiedades
Número CAS |
30533-71-2 |
|---|---|
Fórmula molecular |
C15H21ClN2O2 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
(5-amino-2-prop-2-enoxyphenyl)-piperidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-10-19-14-7-6-12(16)11-13(14)15(18)17-8-4-3-5-9-17;/h2,6-7,11H,1,3-5,8-10,16H2;1H |
Clave InChI |
UHLXNVIDSFOSND-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C=C(C=C1)N)C(=O)N2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


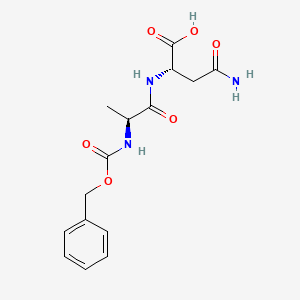
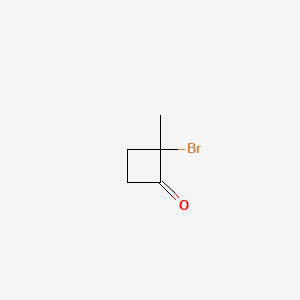

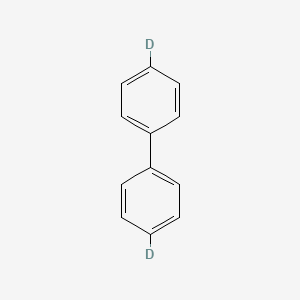
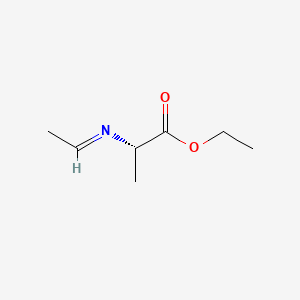
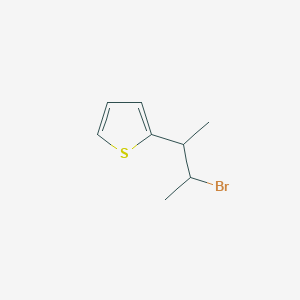
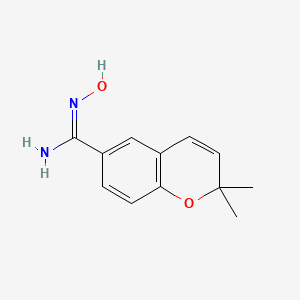
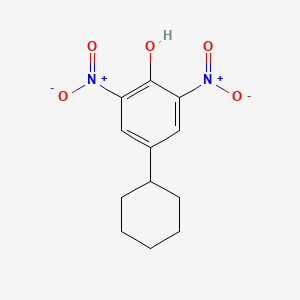

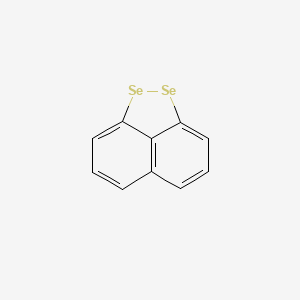
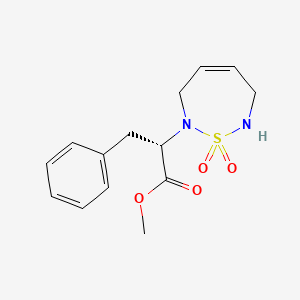
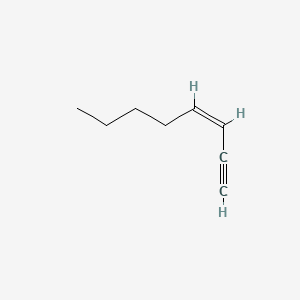
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
